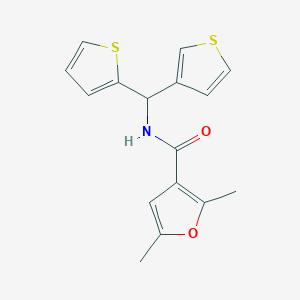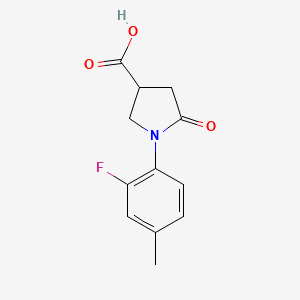
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, also known as FHPI, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on fluoroquinolones, a class of compounds related to N-(2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents, demonstrating significant antibacterial potency, especially against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Activity
Compounds structurally similar to this compound have been evaluated for their anticancer potential. Riadi et al. (2021) described the synthesis and biological evaluation of a quinazolinone-based derivative, showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, which are crucial for cancer cell proliferation and survival (Riadi et al., 2021).
Antimicrobial and Antifungal Activity
Novel fluorine-containing compounds with quinazolinone and thiazolidinone motifs have been synthesized and showed remarkable in vitro antimicrobial and antifungal potency against various pathogens. Desai et al. (2013) identified compounds with significant antimicrobial activity, highlighting the potential for developing new therapeutic agents (Desai et al., 2013).
Fluorescence Studies
Fluorophores based on quinazolinone derivatives have been explored for their fluorescence properties. Singh et al. (2007) synthesized novel fluorophores and studied their fluorescence in different solvents, indicating potential applications in biological labeling and molecular imaging (Singh & Singh, 2007).
Anti-inflammatory and Analgesic Properties
Research into quinazolinone derivatives also includes their potential anti-inflammatory and analgesic effects. Farag et al. (2012) synthesized new derivatives and carried out preliminary screenings, suggesting some compounds could serve as leads for developing new anti-inflammatory and analgesic drugs (Farag et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVTWIXMZOVFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

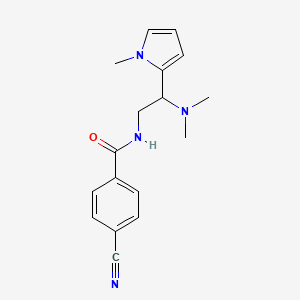
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)
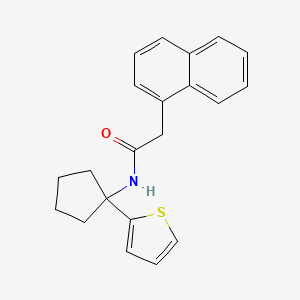
![5-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-2-(4-methylpiperidin-1-yl)-6-propylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883779.png)
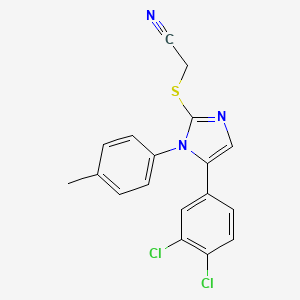
![4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2883783.png)

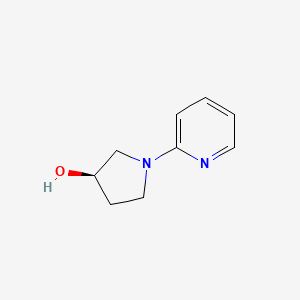
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfonylbenzamide](/img/structure/B2883789.png)

